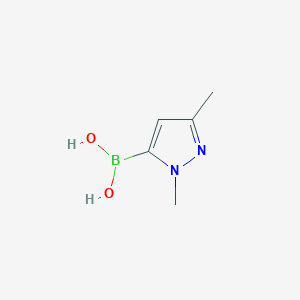

1,3-Dimethylpyrazole-5-boronic acid

説明

BenchChem offers high-quality 1,3-Dimethylpyrazole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylpyrazole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAWPADCPXAWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460064 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-68-2 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethylpyrazole-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethylpyrazole-5-boronic acid, a versatile building block in modern medicinal chemistry. The guide delves into its synthesis, detailed characterization, and critical applications, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of commercially successful pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective agents. The introduction of a boronic acid functional group onto the pyrazole ring, specifically at the 5-position of the 1,3-dimethylated core, creates a highly valuable and versatile synthetic intermediate. 1,3-Dimethylpyrazole-5-boronic acid (CAS Number: 847818-68-2) and its pinacol ester derivative (CAS Number: 847818-79-5) are key reagents for introducing this important heterocyclic motif into complex molecules, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2] This guide will provide a detailed exploration of this essential compound.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 1,3-dimethylpyrazole-5-boronic acid is crucial for its effective use and handling.

| Property | Value | Source |

| CAS Number | 847818-68-2 | [3] |

| Molecular Formula | C₅H₉BN₂O₂ | [4] |

| Molecular Weight | 139.95 g/mol | [4] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic |

Synthesis of 1,3-Dimethylpyrazole-5-boronic acid: A Step-by-Step Protocol

The synthesis of 1,3-dimethylpyrazole-5-boronic acid is most effectively achieved through a regioselective lithiation of the parent heterocycle, 1,3-dimethylpyrazole, followed by quenching with a borate ester. This method provides a direct and high-yielding route to the desired product.

Underlying Principles of the Synthetic Strategy

The choice of a lithiation-borylation sequence is dictated by the electronic nature of the 1,3-dimethylpyrazole ring. The C5 position is the most acidic proton on the pyrazole ring, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium. This regioselectivity is crucial for the specific synthesis of the 5-boronic acid isomer. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, yields the target boronic acid.

Detailed Experimental Protocol

Materials:

-

1,3-Dimethylpyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dimethylpyrazole (1.0 equivalent) and anhydrous THF.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 2M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-dimethylpyrazole-5-boronic acid. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for 1,3-dimethylpyrazole-5-boronic acid.

Characterization and Quality Control

Ensuring the purity and identity of 1,3-dimethylpyrazole-5-boronic acid is paramount for its successful application in subsequent reactions. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-dimethylpyrazole-5-boronic acid.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the two methyl groups (at the N1 and C3 positions) and the C4-proton of the pyrazole ring. The chemical shifts of these protons are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the boronic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all five carbon atoms in the molecule, including the two methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the boron (C5) will typically appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the mass-to-charge ratio of the molecular ion, confirming the elemental composition.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary application of 1,3-dimethylpyrazole-5-boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a highly efficient route to complex biaryl structures.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] When using electron-rich heteroaryl boronic acids like 1,3-dimethylpyrazole-5-boronic acid, certain mechanistic nuances should be considered:

-

Transmetalation Rate: The electron-rich nature of the pyrazole ring can influence the rate of transmetalation, a key step in the catalytic cycle.

-

Protodeborylation: A potential side reaction is the cleavage of the C-B bond by a proton source (protodeborylation), which leads to the formation of the parent 1,3-dimethylpyrazole. This can be minimized by careful control of reaction conditions, particularly the choice of base and solvent.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Validated Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 1,3-dimethylpyrazole-5-boronic acid with a variety of aryl and heteroaryl bromides.

Materials:

-

1,3-Dimethylpyrazole-5-boronic acid (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

-

Reaction Setup: To a Schlenk flask is added the aryl bromide, 1,3-dimethylpyrazole-5-boronic acid, base, and palladium catalyst.

-

Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: The degassed solvent is added via syringe.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery: A Look at the Landscape

While specific blockbuster drugs containing the 1,3-dimethylpyrazole-5-boronic acid moiety are not yet prevalent, the pyrazole core is a key component in numerous approved drugs and clinical candidates. The ability to readily synthesize derivatives using this boronic acid makes it a highly valuable tool for lead optimization and the exploration of new chemical space. For instance, pyrazole-containing compounds have shown significant activity as inhibitors of kinases, cyclooxygenases (COX), and other important biological targets.[10] The strategic placement of substituents, facilitated by cross-coupling reactions with reagents like 1,3-dimethylpyrazole-5-boronic acid, is a critical aspect of modern drug design.

Conclusion and Future Outlook

1,3-Dimethylpyrazole-5-boronic acid is a powerful and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for medicinal chemists. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic use of well-characterized and readily accessible building blocks like 1,3-dimethylpyrazole-5-boronic acid will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Molbase. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ylboronic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 847818-68-2|(1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

1,3-Dimethylpyrazole-5-boronic acid molecular weight

An In-Depth Technical Guide to 1,3-Dimethylpyrazole-5-boronic acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1,3-dimethylpyrazole-5-boronic acid, a versatile heterocyclic building block crucial for modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its synthesis, handling, and application. We will focus on the practical aspects of utilizing this reagent, ensuring that the protocols described are robust and self-validating through rigorous characterization.

Core Concepts and Physicochemical Properties

1,3-Dimethylpyrazole-5-boronic acid is a key synthetic intermediate that marries the electronically distinct pyrazole ring with the versatile boronic acid functional group. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex bi-aryl and heteroaryl systems.[3][4]

Key Physicochemical Data

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. All quantitative data for 1,3-dimethylpyrazole-5-boronic acid is summarized below.

| Property | Value | Source |

| Molecular Weight | 139.95 g/mol | [5][6] |

| Molecular Formula | C₅H₉BN₂O₂ | [5][6] |

| CAS Number | 847818-68-2 | [7] |

| Canonical SMILES | CN1N=C(C=C1C)B(O)O | [5] |

| InChIKey | RAAWPADCPXAWSK-UHFFFAOYSA-N | [5][6] |

Molecular Structure Diagram

Caption: Structure of 1,3-Dimethylpyrazole-5-boronic acid.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of boronic acids can be approached through several established methods.[8] For 1,3-dimethylpyrazole-5-boronic acid, a common and reliable strategy involves the deprotonation of the parent heterocycle followed by quenching with a boron electrophile.

Proposed Synthetic Pathway

This pathway is based on well-established organometallic principles for the functionalization of heterocycles.

Caption: General workflow for synthesis.

Step-by-Step Synthesis Protocol

-

Expertise & Causality: The choice of n-Butyllithium (n-BuLi) is critical; it is a strong, non-nucleophilic base capable of deprotonating the C5 position of the pyrazole ring, which is the most acidic carbon proton. The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate. Triisopropyl borate, B(OiPr)₃, is used as the boron source; its bulky ester groups prevent the formation of over-borylated products. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and 1,3-dimethylpyrazole (1.0 g, 10.4 mmol). Cool the solution to -78 °C.

-

Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 7.2 mL, 11.5 mmol, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Borylation: To the lithiated species, add triisopropyl borate (2.9 mL, 12.5 mmol, 1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure 1,3-dimethylpyrazole-5-boronic acid.

Characterization for Structural Validation

-

Trustworthiness: Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system.

| Technique | Expected Observations |

| ¹H NMR | Two singlets for the two methyl groups (N-CH₃ and C-CH₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the boronic acid protons (-B(OH)₂), which may exchange with solvent. |

| ¹³C NMR | Resonances corresponding to the five carbon atoms of the molecule, including the two distinct methyl carbons and the three pyrazole ring carbons. |

| FT-IR | A broad O-H stretching band (around 3300 cm⁻¹), C-H stretching bands, and characteristic B-O stretching bands (around 1350 cm⁻¹). |

| Mass Spec (ESI) | The calculated exact mass is 140.0757 g/mol .[5] The observed mass spectrum should show a corresponding [M+H]⁺ or [M-H]⁻ ion. |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 1,3-dimethylpyrazole-5-boronic acid is as a coupling partner in Suzuki-Miyaura reactions to forge a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide.[9][10] This reaction is a cornerstone of modern drug discovery.[4]

Catalytic Cycle Overview

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Coupling with 4-Bromoanisole

-

Expertise & Causality: The choice of catalyst is paramount. A palladium(II) precatalyst like XPhos Pd G2 is often used because it readily forms the active Pd(0) species in solution.[10] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the rate-limiting reductive elimination step, especially with challenging heterocyclic substrates.[10] A base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid by forming a more nucleophilic boronate species for transmetalation.[10][11] A mixed solvent system like dioxane/water ensures that both the organic substrates and the inorganic base are soluble.[11]

-

Reaction Setup: To a Schlenk tube, add 1,3-dimethylpyrazole-5-boronic acid (70 mg, 0.5 mmol, 1.0 eq), 4-bromoanisole (112 mg, 0.6 mmol, 1.2 eq), potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 3.0 eq), and XPhos Pd G2 (8 mg, 0.01 mmol, 2 mol%).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heating: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the desired bi-aryl product.

Safety and Handling

Professional laboratory practice demands rigorous adherence to safety protocols. While specific toxicity data for this exact compound is limited, data from related pyrazoles and boronic acids should inform handling procedures.[12][13][14]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][14] May cause respiratory irritation.

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Store in a cool, dry, well-ventilated place.

-

Keep the container tightly closed to prevent degradation via oxidation or hydrolysis. Some boronic acids are prone to dehydration to form boroxines.

-

Conclusion

1,3-Dimethylpyrazole-5-boronic acid is a high-value synthetic intermediate whose utility is rooted in the strategic combination of a medicinally relevant pyrazole core and a synthetically versatile boronic acid handle. Its effective use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of novel molecular architectures for drug discovery and materials science. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently and reproducibly leverage this powerful building block to advance their scientific objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 7. biomall.in [biomall.in]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. combi-blocks.com [combi-blocks.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpyrazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1,3-Dimethylpyrazole-5-boronic Acid

1,3-Dimethylpyrazole-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of nitrogen atoms make it a valuable scaffold for the synthesis of compounds with a wide range of biological activities. The boronic acid functionality serves as a key handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This allows for the incorporation of the 1,3-dimethylpyrazole moiety into complex molecular architectures, a common strategy in the development of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of 1,3-dimethylpyrazole-5-boronic acid, grounded in established chemical principles and best practices.

Core Synthesis Strategy: Regioselective Lithiation and Borylation

The most effective and widely employed strategy for the synthesis of 1,3-dimethylpyrazole-5-boronic acid is a two-step process commencing with the regioselective deprotonation (lithiation) of 1,3-dimethylpyrazole, followed by quenching the resulting organolithium species with a suitable boron electrophile. The regioselectivity of the initial lithiation step is paramount to obtaining the desired 5-substituted isomer.

Mechanistic Considerations: The Key to Regiocontrol

The deprotonation of 1,3-dimethylpyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi), can theoretically occur at the C4 or C5 position of the pyrazole ring. However, the C5 position is thermodynamically favored for deprotonation. This preference is attributed to the coordination of the lithium cation to the adjacent nitrogen atom (N1), which stabilizes the resulting carbanion at the C5 position. This chelation-assisted deprotonation directs the metallation to the desired position, ensuring the formation of the 5-lithiated intermediate as the major product.

Subsequent reaction of the 1,3-dimethyl-1H-pyrazol-5-yllithium intermediate with a trialkyl borate, typically triisopropyl borate (B(OiPr)₃), proceeds via a nucleophilic attack of the carbanion on the electrophilic boron atom. This forms a boronate ester intermediate, which upon acidic workup, hydrolyzes to yield the target 1,3-dimethylpyrazole-5-boronic acid.

Figure 1: Reaction mechanism for the synthesis of 1,3-dimethylpyrazole-5-boronic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity/Grade | Notes |

| 1,3-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 1.0 g (10.4 mmol) | ≥98% | Ensure dryness. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, <50 ppm H₂O | Distill from sodium/benzophenone ketyl immediately before use. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.6 mL (11.4 mmol) | 2.5 M in hexanes | Titrate before use for accurate concentration. |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 2.9 mL (12.5 mmol) | ≥98% | Distill before use. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 2 M aqueous solution | For workup. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | For extraction. |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | Reagent grade | For purification. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Reagent grade | For purification. |

Step-by-Step Methodology

Figure 2: Step-by-step workflow for the synthesis of 1,3-dimethylpyrazole-5-boronic acid.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Solution: To the flask, add 1,3-dimethylpyrazole (1.0 g, 10.4 mmol) and anhydrous THF (50 mL). Stir the solution until the pyrazole has completely dissolved.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.6 mL of a 2.5 M solution in hexanes, 11.4 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed upon addition of n-BuLi. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Borylation: To the cooled solution, add triisopropyl borate (2.9 mL, 12.5 mmol) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C. The color of the reaction mixture may lighten upon addition of the borate.

-

Warming and Stirring: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the solution at room temperature overnight (approximately 12-16 hours).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M aqueous HCl until the pH of the aqueous layer is approximately 2. Vigorous stirring is essential during the quench.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid.

-

Purification: The crude 1,3-dimethylpyrazole-5-boronic acid can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. Alternatively, for more challenging purifications, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be employed.

Characterization

The identity and purity of the synthesized 1,3-dimethylpyrazole-5-boronic acid should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the two methyl groups and the proton on the pyrazole ring. The chemical shifts will be influenced by the solvent used for analysis.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

-

Low Yield: Low yields can often be attributed to moisture in the reaction. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The concentration of the n-butyllithium solution should be accurately determined by titration prior to use, as its concentration can decrease over time.

-

Formation of Isomeric Impurities: While the C5 lithiation is thermodynamically favored, kinetic deprotonation at other positions can occur if the reaction is not allowed to equilibrate. Ensuring the lithiation is stirred for the recommended time at -78 °C is crucial.

-

Difficulty with Purification: Boronic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for dehydration on silica gel. Recrystallization is often the preferred method. If chromatography is necessary, using a deactivated silica gel or a different stationary phase like alumina may be beneficial.

Conclusion

The synthesis of 1,3-dimethylpyrazole-5-boronic acid via regioselective lithiation and borylation is a robust and reliable method for accessing this valuable building block. Careful attention to anhydrous reaction conditions and precise control of stoichiometry are key to achieving high yields and purity. This in-depth guide provides the necessary details for researchers to successfully synthesize and utilize this important compound in their drug discovery and development endeavors.

References

-

A general procedure for the lithiation of N-substituted pyrazoles is described in various organic chemistry literature. For an example of regioselective lithiation of a similar heterocyclic system, see: Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267. [Link]

-

For a general overview of the synthesis and applications of boronic acids, including the borylation of organolithium reagents, a standard organic chemistry textbook or a specialized review article is recommended. An example of a relevant review is: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

-

The use of triisopropyl borate as a borylating agent is a standard and well-documented procedure. For a representative example of a one-pot lithiation-borylation sequence, see: Anderson, J. C., & Munday, R. H. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. The Journal of Organic Chemistry, 78(5), 2215–2223. [Link]

1,3-Dimethylpyrazole-5-boronic acid stability and storage

An In-Depth Technical Guide: Stability and Storage of 1,3-Dimethylpyrazole-5-boronic acid

Introduction

1,3-Dimethylpyrazole-5-boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development.[1][2] As a key building block in Suzuki-Miyaura cross-coupling reactions, it enables the synthesis of complex molecular architectures.[3][4] However, like many boronic acids, its utility is intrinsically linked to its stability. Degradation not only reduces the purity and efficacy of the starting material but can also introduce impurities that complicate reaction outcomes and downstream purification processes.

This guide provides a comprehensive technical overview of the factors governing the stability of 1,3-Dimethylpyrazole-5-boronic acid. We will delve into the primary degradation pathways, provide field-proven storage and handling protocols, and outline robust analytical methodologies for assessing its purity and stability over time. This document is intended for researchers, chemists, and drug development professionals who handle this reagent and require a deep, mechanistic understanding of its properties to ensure experimental success and reproducibility.

Core Chemical Properties and Intrinsic Stability Factors

Understanding the inherent chemical nature of 1,3-Dimethylpyrazole-5-boronic acid is fundamental to appreciating its stability profile. The molecule consists of a dimethylated pyrazole ring attached to a boronic acid moiety [-B(OH)₂].

The boron atom possesses an empty p-orbital, rendering it a Lewis acid.[5] This Lewis acidity is the root of both its utility in catalysis and its vulnerability to degradation. The pyrazole ring, being a heteroaromatic system, influences the electronic properties of the C-B bond and the acidity of the boron center.

| Property | Value | Source |

| Molecular Formula | C₅H₉BN₂O₂ | [6] |

| Molecular Weight | 139.95 g/mol | [6] |

| Appearance | Typically an off-white to white solid | [7] |

| pKa | ~9 (Typical for aryl boronic acids) | [3] |

The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form is heavily dependent on pH.[4][8] At acidic to neutral pH, the trigonal form is dominant. As the pH rises above the pKa, the equilibrium shifts toward the tetrahedral boronate, which is formed by the addition of a hydroxide ion.[8] This transition is critical, as the two species have markedly different reactivities and degradation susceptibilities.

Caption: pH-dependent equilibrium of boronic acid.

Primary Degradation Pathways

The instability of boronic acids, including 1,3-Dimethylpyrazole-5-boronic acid, is primarily driven by three chemical processes: oxidative degradation, protodeboronation, and anhydride formation.

Oxidative Degradation (Deboronation)

Oxidative deboronation is a major and often rapid degradation pathway, particularly in solution.[9] The Lewis acidic boron center is susceptible to attack by nucleophilic reactive oxygen species (ROS), such as hydrogen peroxide, which may be present in solvents or generated in situ.[5] This process irreversibly cleaves the carbon-boron bond, converting the boronic acid into the corresponding alcohol (1,3-dimethyl-1H-pyrazol-5-ol) and boric acid.[5][10]

This pathway is a significant concern because it represents a complete loss of the desired chemical entity. The rate of oxidation can be pH-dependent and is a critical consideration for reaction setup and long-term solution stability.[5]

Protodeboronation (Hydrolysis)

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, yielding the parent heterocycle (1,3-dimethylpyrazole).[8] This process is highly pH-dependent and can be accelerated in both acidic and, more commonly, basic aqueous conditions.[8] For many aryl and heteroaryl boronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive tetrahedral boronate anion.[8][11] The presence of moisture is a key factor in facilitating this degradation pathway.

Sources

- 1. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1,3-Dimethylpyrazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success.[1][2] A compound's ability to dissolve in a given solvent system dictates its suitability for chemical synthesis, purification, formulation, and ultimately, its absorption and bioavailability in a physiological setting.[3][4] More than 40% of new chemical entities are practically insoluble in water, a major hurdle for formulation scientists.[2]

1,3-Dimethylpyrazole-5-boronic acid stands at the intersection of two valuable chemical classes. The pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, while the boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and as a key functional group in enzyme inhibitors.[5] The successful application of this promising building block is thus critically dependent on a thorough understanding of its solubility.

This guide addresses the current absence of published solubility data for 1,3-dimethylpyrazole-5-boronic acid by providing a detailed roadmap for its experimental determination. We will delve into the unique chemical behaviors of boronic acids that complicate solubility measurements and present robust, step-by-step protocols that ensure data integrity and reproducibility.

Physicochemical Landscape: Understanding the Challenges

Before embarking on experimental determination, it is crucial to understand the inherent properties of 1,3-dimethylpyrazole-5-boronic acid that influence its solubility.

Table 1: Physicochemical Properties of 1,3-Dimethylpyrazole-5-boronic acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BN₂O₂ | [6][7] |

| Molecular Weight | 139.95 g/mol | [6][7] |

| Appearance | Typically a solid | N/A |

| Structure | [6][7] |

The Boronic Acid–Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8][9] This equilibrium is a critical, and often complicating, factor in solubility studies.[10]

3 R-B(OH)₂ (Boronic Acid) ⇌ (RBO)₃ (Boroxine) + 3 H₂O

The boroxine form is generally less polar and, consequently, often significantly less soluble in aqueous and polar organic solvents than the parent boronic acid.[11] The position of this equilibrium is highly dependent on the solvent's properties (particularly its ability to act as a hydrogen-bond acceptor), temperature, and water content.[8] This dynamic behavior means that what is being measured is the solubility of a mixture of species at equilibrium, which must be accounted for in experimental design and data interpretation.

Caption: Reversible equilibrium between the boronic acid monomer and its less soluble boroxine trimer.

The Role of the Pyrazole Heterocycle

The 1,3-dimethylpyrazole moiety contributes both polar (nitrogen atoms) and non-polar (methyl groups, aromatic ring) features to the molecule. This amphiphilic nature suggests that its solubility will be highly sensitive to the choice of solvent. While specific data is absent, the solubility behavior of related pyrazoles can offer clues for selecting an appropriate solvent range for initial screening.

Strategy for Enhanced Solubility: Pinacol Esters

A common strategy to circumvent the challenges of boronic acid instability and low solubility in organic solvents is to convert them into boronate esters, most commonly the pinacol ester.[12][13] These derivatives are generally more stable, less prone to dehydration, and exhibit enhanced solubility in a wider range of organic solvents.[13] Several suppliers offer the pinacol ester of 1,3-dimethylpyrazole-5-boronic acid, which can be a valuable alternative for applications in organic synthesis.[14][15]

Experimental Determination of Thermodynamic Solubility

Given the lack of existing data, this section provides detailed, self-validating protocols for determining the thermodynamic (equilibrium) solubility of 1,3-dimethylpyrazole-5-boronic acid. The gold-standard Isothermal Shake-Flask Method is presented as the primary protocol due to its reliability.[16][17] A higher-throughput Polythermal Method is also described as a complementary approach.

Prerequisite: Purity Assessment

Causality: The accuracy of any solubility measurement is fundamentally dependent on the purity of the starting material. Impurities can artificially inflate or depress apparent solubility. As commercial batches of this compound may not come with detailed analytical data, independent purity verification is a non-negotiable first step.

Protocol:

-

Visual Inspection: Note the color and physical form (e.g., crystalline, amorphous powder).

-

¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm that the observed signals match the expected structure of 1,3-dimethylpyrazole-5-boronic acid and that integrals of impurity signals are minimal.

-

LC-MS Analysis: Use a high-resolution mass spectrometer to confirm the molecular weight and an HPLC/UPLC system to assess purity, reported as % area under the curve (AUC).

-

Water Content: Determine the water content using Karl Fischer titration, as excess water can influence the boroxine equilibrium.

Protocol 1: Isothermal Shake-Flask Method

This method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.[18][19]

Materials:

-

1,3-Dimethylpyrazole-5-boronic acid (purity >98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, acetone, tetrahydrofuran (THF), toluene)

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

2 mL glass vials with screw caps

-

0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

-

HPLC or UPLC system with UV or MS detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake at a consistent speed (e.g., 250 rpm) for at least 24 hours.

-

Expert Insight: A 24-hour equilibration period is often sufficient, but for boronic acids, establishing that equilibrium has been reached by testing at multiple time points (e.g., 24, 48, and 72 hours) is recommended for the initial characterization.[20] The measured concentration should plateau.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial.

-

Trustworthiness Check: Discard the first ~100 µL of filtrate to prevent errors from potential adsorption of the compound onto the filter membrane.

-

-

Dilution: Dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method.[21][22] Determine the concentration by comparing the response to a standard calibration curve prepared with the same compound.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically reported in mg/mL or µg/mL. Convert to molarity (mol/L) using the molecular weight.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vial. Dry it and analyze using a method like X-ray Powder Diffraction (XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a salt with buffer components) occurred during the experiment.[23]

Protocol 2: Polythermal Method

This dynamic method involves heating a suspension of known concentration at a controlled rate and identifying the temperature at which all solid material dissolves (the clear point).[23][24] It is faster than the shake-flask method for screening multiple solvents but assumes dissolution kinetics are rapid.[23]

Materials:

-

Same as shake-flask, plus a device capable of controlled heating and in-situ turbidity or light scattering measurement (e.g., a Crystal16 instrument or similar).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of vials, each containing a precisely known mass of the compound and a known mass or volume of a solvent. This creates suspensions of known mole fraction or concentration.

-

Heating Cycle: Place the vials in the instrument. Heat the samples at a slow, controlled rate (e.g., 0.5 °C/min).

-

Clear Point Detection: The instrument (or visual observation) monitors the turbidity of each suspension. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature or "clear point".

-

Data Plotting: The solubility is plotted as a concentration (mole fraction, g/100g solvent, etc.) versus the measured dissolution temperature. This generates a solubility curve for each solvent.

Caption: A self-validating workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 2: Hypothetical Solubility Data for 1,3-Dimethylpyrazole-5-boronic acid at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Water | [Experimental Value] | [Calculated Value] | pH of saturated solution = X |

| PBS (pH 7.4) | [Experimental Value] | [Calculated Value] | Potential for salt formation |

| Methanol | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | [Experimental Value] | [Calculated Value] | |

| Toluene | [Experimental Value] | [Calculated Value] | Likely low due to polarity mismatch |

| THF | [Experimental Value] | [Calculated Value] | Common solvent for Suzuki coupling |

When interpreting results, consider the solvent polarity, hydrogen bonding capacity, and potential for specific interactions (e.g., acid-base chemistry with buffers). A low solubility in non-polar solvents like toluene and higher solubility in polar protic or aprotic solvents would be expected.

Formulation Strategies for Poorly Soluble Boronic Acids

Should experimental data reveal low aqueous solubility, several formulation strategies can be employed, particularly in a drug development context.[25][26]

-

pH Adjustment: For ionizable compounds, modifying the pH of the formulation can significantly increase solubility.[26] The pKa of the pyrazole ring and the boronic acid will dictate the optimal pH range.

-

Co-solvents: Using water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of nonpolar drugs by reducing the overall polarity of the vehicle.[3]

-

Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[25]

-

Particle Size Reduction: Micronization or nanocrystal technologies increase the surface area-to-volume ratio of the solid drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[25][26]

Conclusion

While specific solubility data for 1,3-dimethylpyrazole-5-boronic acid remains to be published, this guide provides the necessary scientific framework and detailed experimental protocols for its rigorous determination. By understanding the unique challenges posed by the boronic acid-boroxine equilibrium and adhering to a self-validating workflow that includes initial purity assessment and final solid-phase analysis, researchers can generate high-quality, reliable solubility profiles. This data is indispensable for optimizing synthetic reactions, developing robust purification methods, and designing effective formulations, thereby unlocking the full potential of this valuable chemical entity in research and development.

References

-

Boaler, P. J., et al. (2018). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]

-

Gkouvatsos, K., et al. (2024). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. Available at: [Link]

-

Jain, A., & Yalkowsky, S. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure, Design and Methods. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog. Available at: [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Application Note. Available at: [Link]

-

Al-khattaf, F. S., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available at: [Link]

-

Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). Figure. Available at: [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Document. Available at: [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Blog. Available at: [Link]

-

Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. P-I-T. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Product Information. Available at: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Master's Thesis. Available at: [Link]

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

University of Edinburgh Research Explorer. (2018). The Boroxine–Boronic Acid Equilibrium. Publication. Available at: [Link]

-

ResearchGate. (n.d.). Schematic illustration of the polythermal method of determination of metastable zone width. Figure. Available at: [Link]

-

National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Publication. Available at: [Link]

-

Figshare. (2018). The Boroxine–Boronic Acid Equilibrium. Data. Available at: [Link]

-

Mol-Instincts. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ylboronic acid. Chemical Properties. Available at: [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Application Note. Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC. Article. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Service Page. Available at: [Link]

-

Roy, D., et al. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 1,3-dimethylpyrazole. Compound Summary. Available at: [Link]

-

Axcend. (n.d.). Comparing HPLC and UPLC. Article. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Request PDF. Available at: [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Article. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. (2025). Study of the Polythermal Solubility... Article. Available at: [Link]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Publication. Available at: [Link]

-

ResearchGate. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Publication. Available at: [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Compound Summary. Available at: [Link]

-

eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters... Thesis. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Patent.

-

Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Book Chapter. Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]

- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 13. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 14. usbio.net [usbio.net]

- 15. parchem.com [parchem.com]

- 16. scribd.com [scribd.com]

- 17. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 18. bioassaysys.com [bioassaysys.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. enamine.net [enamine.net]

- 21. pharmaguru.co [pharmaguru.co]

- 22. improvedpharma.com [improvedpharma.com]

- 23. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A Senior Application Scientist's Guide to 1,3-Dimethylpyrazole-5-boronic Acid and Its Pinacol Ester: A Strategic Comparison for Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] Its integration into complex molecular architectures is frequently accomplished via palladium-catalyzed cross-coupling reactions, for which organoboron reagents are indispensable.[2][3] This guide provides an in-depth technical comparison of two key reagents: 1,3-dimethylpyrazole-5-boronic acid and its corresponding pinacol ester. We will dissect the fundamental trade-off between reactivity and stability that governs the selection of these reagents, offering field-proven insights and detailed protocols to empower researchers and drug development professionals to make strategic, causality-driven decisions in their synthetic campaigns.

The Reagents: Foundational Profile and Synthesis

At the heart of this discussion are two structurally related yet functionally distinct molecules. The choice between them is not trivial and has significant implications for reaction efficiency, reproducibility, and overall synthetic strategy.

-

1,3-Dimethylpyrazole-5-boronic Acid is the parent compound, featuring a free boronic acid group (-B(OH)₂).

-

1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester is a derivative where the boronic acid is protected as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol).

The synthesis of the boronic acid typically involves metallation of 1,3-dimethylpyrazole followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. The pinacol ester is then readily prepared by condensation of the boronic acid with pinacol, often with azeotropic removal of water.

Table 1: Core Physicochemical Properties

| Property | 1,3-Dimethylpyrazole-5-boronic Acid | 1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester |

| Molecular Formula | C₅H₉BN₂O₂[4] | C₁₁H₁₉BN₂O₂[5] |

| Molecular Weight | 139.95 g/mol [4][6] | 222.09 g/mol [5] |

| CAS Number | Not explicitly found, but related structures exist. | 847818-79-5[5][7] |

| Typical Form | White to off-white solid | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, THF, Dioxane) and aqueous base. | Soluble in a wide range of organic solvents. |

| Purification | Difficult by standard chromatography due to polarity and instability.[8] | Readily purified by silica gel chromatography.[9][10] |

The Central Dichotomy: Stability vs. Reactivity

The decision to use the free acid or the pinacol ester is governed by a classic chemical trade-off. Understanding the underlying principles of this balance is critical for experimental design.

Stability: The Case for the Pinacol Ester

Boronic acids, while highly useful, suffer from inherent instability.[11] Their primary decomposition pathway is a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[12][13] This equilibrium complicates accurate weighing and stoichiometry determination, potentially leading to inconsistent reaction outcomes.[14]

In contrast, boronic acid pinacol esters exhibit markedly superior stability.[15][16] The pinacol group provides significant steric bulk around the boron center, which achieves two critical goals:

-

Inhibition of Boroxine Formation: The steric hindrance prevents the intermolecular dehydration required to form the trimer.

-

Protection from Degradation: The boron atom is shielded from unwanted side reactions like oxidation and protodeboronation, which can occur under harsh reaction conditions or during prolonged storage.[11][17]

This enhanced stability makes the pinacol ester easier to handle, purify by chromatography, and store for extended periods, contributing to greater experimental reproducibility.[9][12]

Table 2: Comparative Stability Profile

| Factor | 1,3-Dimethylpyrazole-5-boronic Acid | 1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester | Causality |

| Shelf Life | Limited; prone to dehydration into boroxines.[12] | Excellent; can be stored long-term without significant degradation.[9][12] | Pinacol group prevents trimerization and protects the boron center. |

| Handling | Can be sensitive to air and moisture.[10] | Generally robust and less sensitive to atmospheric conditions.[9] | Steric shielding reduces susceptibility to hydrolysis and oxidation. |

| Purification | Challenging via chromatography due to high polarity and on-column decomposition.[8][17] | Routinely purified by standard silica gel chromatography.[9][10] | The non-polar pinacol group imparts better chromatographic behavior. |

| Assay Purity | Purity can be ambiguous due to the presence of boroxine.[14] | Can be obtained in high, well-defined purity (e.g., >97%).[9] | Crystalline, stable solid form allows for accurate characterization and weighing. |

Reactivity: The Advantage of the Boronic Acid

The trade-off for the superior stability of the pinacol ester is generally a lower intrinsic reaction rate compared to the free boronic acid.[11][18] Boronic acids are more Lewis acidic, which is believed to facilitate the crucial transmetalation step in the catalytic cycle of cross-coupling reactions.[11]

In many Suzuki-Miyaura reactions, it is widely accepted that the pinacol ester must first hydrolyze in situ to the active boronic acid species before it can participate in the catalytic cycle.[11] This hydrolysis step, typically promoted by the aqueous base in the reaction mixture, can sometimes be rate-limiting. However, direct transmetalation from the ester is also considered a possible pathway, particularly with more reactive catalytic systems.[19]

In Practice: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds, making it a cornerstone of modern drug discovery.[20][21] The choice between the boronic acid and its pinacol ester directly impacts the execution and outcome of this critical transformation.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OA_complex [label="R¹-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_complex [label="R¹-Pd(II)(R²)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Boron_reagent [label="R²-B(OR)₂\n(R=H or Pinacol)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="R¹-X", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OA_complex [label="Oxidative\nAddition", color="#EA4335"]; ArX -> OA_complex [style=dashed, arrowhead=none, color="#5F6368"]; OA_complex -> TM_complex [label="Transmetalation", color="#4285F4"]; Boron_reagent -> OA_complex [label="Base", style=dashed, arrowhead=open, color="#5F6368"]; TM_complex -> Pd0 [label="Reductive\nElimination", color="#34A853"]; TM_complex -> Product [style=dashed, arrowhead=open, color="#5F6368"]; } caption [label="Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.", shape=plaintext, fontname="Arial", fontsize=10];

Self-Validating Experimental Protocol

This protocol describes a general procedure for a Suzuki-Miyaura coupling. The key variable is the choice of the boron source (Sub-protocol A vs. B).

Objective: To couple an aryl bromide (Ar-Br) with the 1,3-dimethylpyrazole moiety.

Reagents & Equipment:

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Schlenk tube or microwave vial, magnetic stirrer, inert gas line (N₂ or Ar)

Sub-protocol A: Using 1,3-Dimethylpyrazole-5-boronic Acid

-

Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), 1,3-dimethylpyrazole-5-boronic acid (1.1-1.5 eq), palladium catalyst, and base.

-

Causality: An excess of the boronic acid is often used to compensate for potential decomposition (homocoupling, boroxine formation) and drive the reaction to completion.

-

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Causality: Degassing the solvent by sparging with an inert gas for 15-30 minutes is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.

-

-

Reaction: Seal the vessel and heat the mixture (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

-

Workup & Purification: Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

-

Expected Outcome: May require shorter reaction times but could yield a less clean crude product, necessitating more rigorous purification.

-

Sub-protocol B: Using 1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester

-

Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), 1,3-dimethylpyrazole-5-boronic acid pinacol ester (1.1-1.2 eq), palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Seal the vessel and heat the mixture.

-

Expected Outcome: The reaction may require slightly longer heating times or a higher temperature compared to the boronic acid to facilitate the in situ hydrolysis of the ester before transmetalation.

-

-

Workup & Purification: Follow the same procedure as in Sub-protocol A.

-

Expected Outcome: Often results in a cleaner reaction profile with fewer side products, simplifying purification and potentially leading to higher isolated yields of the desired product.[12]

-

A Strategic Framework for Reagent Selection

The optimal choice is context-dependent, dictated by the specific goals and constraints of the synthetic problem.

// Nodes start [label="Start: Need to perform a\n Suzuki-Miyaura coupling with\n 1,3-dimethylpyrazole.", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q1 [label="Is reagent stability a key concern?\n(e.g., multi-step synthesis, HTS, long-term storage)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is maximizing reaction rate\nthe absolute priority?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is a clean reaction profile\n and high reproducibility critical?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

use_ester [label="USE PINACOL ESTER\n(Robust & Reliable)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_acid [label="USE BORONIC ACID\n(Fast & Reactive)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; consider_acid [label="Consider Boronic Acid\n(if freshly prepared and pure)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> q1; q1 -> use_ester [label="Yes", color="#34A853"]; q1 -> q2 [label="No", color="#EA4335"]; q2 -> use_acid [label="Yes", color="#34A853"]; q2 -> q3 [label="No", color="#EA4335"]; q3 -> use_ester [label="Yes", color="#34A853"]; q3 -> consider_acid [label="No", color="#EA4335"]; } caption [label="Figure 3: Decision workflow for selecting the appropriate boron reagent.", shape=plaintext, fontname="Arial", fontsize=10];

Choose 1,3-Dimethylpyrazole-5-boronic Acid When:

-

Speed is Paramount: The goal is rapid synthesis, and slightly lower yields or more complex purification are acceptable.[11]

-

Freshly Prepared Reagent: The boronic acid is used immediately after synthesis and purification, minimizing boroxine formation.

-

Mild Conditions: The reaction proceeds under mild conditions that are less likely to cause reagent decomposition.

Choose 1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester When:

-

Reproducibility is Essential: In high-throughput screening (HTS), automated synthesis, or process development, the stability and defined purity of the ester ensure consistent results.[11]

-

Multi-Step Synthesis: The boron moiety must survive multiple synthetic steps before the final coupling reaction. The robust nature of the pinacol ester is a significant advantage.[9]

-

Harsh Reaction Conditions: The coupling requires high temperatures or strongly basic conditions where the free boronic acid would likely decompose.

-

Difficult Purifications: A cleaner reaction profile is desired to simplify the isolation of a complex target molecule.[12]

-

Inventory and Storage: The reagent needs to be stored for an extended period before use.[12]

Conclusion and Authoritative Recommendation

For researchers and professionals in drug development, where reproducibility, scalability, and purity are paramount, 1,3-dimethylpyrazole-5-boronic acid pinacol ester is the overwhelmingly superior choice in most applications. While the free boronic acid offers higher intrinsic reactivity, this benefit is often negated by its instability, which can compromise stoichiometry, reaction cleanliness, and ultimately, isolated yield. The enhanced stability, ease of handling, and defined purity of the pinacol ester provide a self-validating system that leads to more reliable and successful synthetic outcomes, accelerating the drug discovery pipeline. By understanding the causality behind this stability-reactivity trade-off, scientists can design more robust and efficient synthetic routes to novel pyrazole-containing therapeutics.

References

- Benchchem. (2025). Comparative Stability of Methyl Borinates and Pinacol Boronates: A Guide for Researchers.

- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Tocan.

- Benchchem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.

- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. (2016). ACS Publications.

- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.

- 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties. (n.d.). chem-space.com.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.

- 1,3-dimethylpyrazole-5-boronic acid. (n.d.). Alfa Chemistry.

- Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.

- The Boroxine-Boronic Acid Equilibrium. (2025). ResearchGate.

- 1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester. (n.d.). AbacipharmTech.

- 411136 1,3-Dimethylpyrazole-5-boronic acid pinacol ester CAS: 847818-79-5. (n.d.). biosynth.com.

- Comparison of reactivity of different boron reagents. (n.d.). ResearchGate.

- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- The Boroxine–Boronic Acid Equilibrium. (2025). University of Edinburgh Research Explorer.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 5. usbio.net [usbio.net]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. 1,3-Dimethylpyrazole-5-boronic Acid Pinacol Ester - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]